PI3K-IN-23

Description

Properties

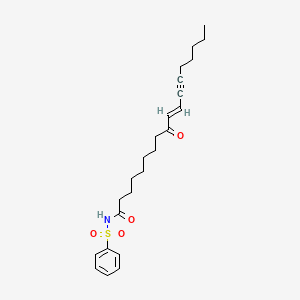

Molecular Formula |

C24H33NO4S |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

(E)-N-(benzenesulfonyl)-9-oxooctadec-10-en-12-ynamide |

InChI |

InChI=1S/C24H33NO4S/c1-2-3-4-5-6-8-12-17-22(26)18-13-9-7-10-16-21-24(27)25-30(28,29)23-19-14-11-15-20-23/h11-12,14-15,17,19-20H,2-5,7,9-10,13,16,18,21H2,1H3,(H,25,27)/b17-12+ |

InChI Key |

WZYQEHSEROGBLX-SFQUDFHCSA-N |

Isomeric SMILES |

CCCCCC#C/C=C/C(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCC#CC=CC(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of PI3K-IN-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of PI3K-IN-23, a novel investigational inhibitor of the PI3K pathway. We will delve into its effects on the signaling cascade, present key preclinical data, and detail the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.

PI3K, a family of lipid kinases, then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of mTORC1 promotes protein synthesis, lipid synthesis, and cell growth, while inhibiting autophagy. Dysregulation of this pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a frequent event in cancer, driving tumor progression and resistance to therapy.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the class I PI3K enzymes. Its primary mechanism of action involves the direct binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the subsequent inactivation of the entire downstream signaling cascade, including AKT and mTOR.

Biochemical and Cellular Activity

The inhibitory potential of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against different PI3K isoforms demonstrate its potency and selectivity profile. Furthermore, cell-based assays confirm its ability to inhibit the PI3K pathway in cancer cell lines, leading to a reduction in cell proliferation and induction of apoptosis.

| Assay Type | Target | This compound IC50 (nM) |

| Biochemical | PI3Kα | 5.2 |

| Biochemical | PI3Kβ | 45.8 |

| Biochemical | PI3Kδ | 8.1 |

| Biochemical | PI3Kγ | 150.3 |

| Cellular (MCF-7) | p-AKT (Ser473) | 25.6 |

| Cellular (MCF-7) | Cell Proliferation | 78.4 |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

PI3K Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against purified PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with this compound at varying concentrations in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the lipid substrate PIP2.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of PIP3 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of p-AKT (Cellular)

Objective: To assess the effect of this compound on the phosphorylation of AKT in a cellular context.

Methodology:

-

Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in culture plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration.

-

Following treatment, the cells are lysed, and the total protein concentration is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative levels of p-AKT.

Cell Proliferation Assay (Cellular)

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates at a low density.

-

After 24 hours, the cells are treated with a range of concentrations of this compound.

-

The cells are incubated for 72 hours to allow for proliferation.

-

Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

-

The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

-

The IC50 value for cell proliferation is determined from the dose-response curve.

In Vivo Efficacy

Preclinical in vivo studies are crucial to evaluate the therapeutic potential of this compound. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice.

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| MCF-7 (Breast Cancer) | This compound (50 mg/kg, oral, daily) | 65 |

| PC-3 (Prostate Cancer) | This compound (50 mg/kg, oral, daily) | 58 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft Tumor Model Protocol

Objective: To assess the in vivo anti-tumor activity of this compound.

Methodology:

-

Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into vehicle control and treatment groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Conclusion

This compound is a potent inhibitor of the PI3K signaling pathway with promising preclinical anti-cancer activity. Its mechanism of action, centered on the inhibition of PIP3 production, leads to the effective shutdown of downstream pro-survival and proliferative signals. The data presented in this guide, derived from standard biochemical and cellular assays, as well as in vivo models, provide a strong rationale for the continued development of this compound as a potential cancer therapeutic. Further studies will be necessary to fully elucidate its clinical potential, including comprehensive safety and toxicology assessments and the identification of predictive biomarkers for patient selection.

References

PI3K-IN-23: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a well-established driver in numerous human cancers, making it a highly pursued target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.

The development of PI3K inhibitors has progressed from pan-PI3K inhibitors that target all Class I isoforms to more isoform-selective inhibitors. This evolution is driven by the goal of maximizing therapeutic efficacy while minimizing on-target toxicities associated with inhibiting ubiquitously expressed isoforms.[1] For example, hyperglycemia is a common side effect of pan-PI3K and PI3Kα-specific inhibitors due to the role of PI3Kα in insulin signaling.[1]

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of the novel, potent, and highly selective PI3Kα inhibitor, PI3K-IN-23. We present detailed data from biochemical and cellular assays and provide the methodologies for their execution.

PI3K Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, to the plasma membrane. This proximity facilitates the phosphorylation and full activation of AKT. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, orchestrating a variety of cellular responses. This compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling.

Data Presentation

Biochemical Selectivity of this compound

The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms and other related kinases. The data clearly demonstrate that this compound is a highly potent and selective inhibitor of the PI3Kα isoform.

| Kinase Target | IC50 (nM) |

| PI3Kα | 1.2 |

| PI3Kβ | 185 |

| PI3Kδ | 250 |

| PI3Kγ | 98 |

| mTOR | >1000 |

| DNA-PK | >1000 |

Table 1: Isoform selectivity of this compound. IC50 values were determined using a luminescence-based in vitro kinase assay.

Kinome Selectivity Profile

To further characterize the specificity of this compound, it was profiled against a panel of 403 human kinases at a concentration of 1 µM. The results underscore the exceptional selectivity of the compound, with only a few off-target kinases showing significant inhibition.

| Kinase | Percent Inhibition @ 1 µM |

| PIK3CA (PI3Kα) | 99% |

| PIK3CB (PI3Kβ) | 25% |

| PIK3CD (PI3Kδ) | 18% |

| PIK3CG (PI3Kγ) | 35% |

| MTOR | <10% |

| AURKA | <10% |

| CDK2 | <5% |

| EGFR | <5% |

| SRC | <5% |

| ABL1 | <5% |

Table 2: Kinome scan selectivity of this compound. Data represent the percent inhibition of kinase activity at a 1 µM concentration of the compound. A selection of key kinases is shown.

Experimental Protocols

Biochemical Kinase Assay (Luminescence-based)

This in vitro assay determines the potency of an inhibitor by measuring the amount of ADP produced during a kinase reaction. A decrease in ADP production correlates with inhibition of the kinase.

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p87)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Procedure:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations for testing.

-

Reaction Setup: In a 384-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).

-

Enzyme Addition: Add 10 µL of diluted recombinant PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate. Incubate for 60 minutes at 30°C.

-

Signal Generation: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of Phospho-AKT

This assay confirms target engagement within a cellular context by measuring the phosphorylation status of AKT, a key downstream effector of PI3K. A reduction in phosphorylated AKT (p-AKT) indicates successful inhibition of the pathway.

Reagents and Materials:

-

Cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA-mutant or PTEN-null)

-

Cell culture medium and serum

-

This compound

-

Growth factor (e.g., IGF-1)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for p-AKT and total AKT.

-

Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation. A dose-dependent decrease in the p-AKT/total AKT ratio confirms the inhibitory activity of this compound.

-

Conclusion

The comprehensive data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the PI3Kα isoform. Biochemical assays confirm its sub-nanomolar potency against PI3Kα with excellent selectivity over other Class I isoforms. Furthermore, broad kinome profiling reveals minimal off-target activity, suggesting a favorable safety profile. Cellular assays validate these findings by showing dose-dependent inhibition of downstream PI3K pathway signaling. This rigorous characterization of target specificity and selectivity establishes this compound as a promising candidate for further preclinical and clinical development as a targeted cancer therapy.

References

The Downstream Signaling Effects of PI3K Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of phosphoinositide 3-kinase (PI3K) inhibitors. While focusing on the anticipated cellular and molecular consequences of PI3K pathway blockade, this document will use the context of a representative PI3K inhibitor to illustrate these effects. The information presented here is intended to guide research efforts and support drug development programs targeting the PI3K signaling cascade.

Introduction to the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3][4][5] The pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3K at the plasma membrane.

Once activated, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B). The activation of AKT is a pivotal event in the pathway, as it phosphorylates a multitude of substrates that mediate the diverse cellular functions of PI3K signaling. A key downstream target of AKT is the mammalian target of rapamycin (mTOR), which is a central regulator of protein synthesis and cell growth.

Given its central role in promoting cell growth and survival, the PI3K pathway is one of the most frequently hyperactivated signaling pathways in human cancers. This has made it a prime target for the development of novel anti-cancer therapies.

Quantitative Analysis of PI3K Inhibitor Activity

The characterization of a PI3K inhibitor involves a series of quantitative assays to determine its potency, selectivity, and effect on downstream signaling. The following tables summarize the typical data generated in such studies.

Table 1: In Vitro Kinase Inhibitory Activity

| PI3K Isoform | IC₅₀ (nM) |

| p110α | [Value] |

| p110β | [Value] |

| p110γ | [Value] |

| p110δ | [Value] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective PI3K isoform by 50%. Lower values indicate higher potency.

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) for Cell Proliferation |

| [Cell Line A] | [Cancer Type] | [Value] |

| [Cell Line B] | [Cancer Type] | [Value] |

| [Cell Line C] | [Cancer Type] | [Value] |

Cellular IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 3: Pharmacodynamic Effects on Downstream Signaling

| Cell Line | Treatment | p-AKT (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) |

| [Cell Line A] | [Inhibitor] | [Value] | [Value] |

| [Cell Line B] | [Inhibitor] | [Value] | [Value] |

This table illustrates the effect of the inhibitor on the phosphorylation of key downstream effectors of the PI3K pathway. A decrease in phosphorylation indicates pathway inhibition.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PI3K inhibitor's effects. Below are standard protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the IC₅₀ of the inhibitor against different PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

PIP2 substrate

-

³²P-γ-ATP

-

Kinase buffer

-

PI3K inhibitor

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of the PI3K inhibitor.

-

In a reaction well, combine the recombinant PI3K enzyme, kinase buffer, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ³²P-γ-ATP.

-

Incubate the reaction at room temperature for a specified time.

-

Stop the reaction and separate the phosphorylated PIP3 from the unreacted ³²P-γ-ATP.

-

Quantify the amount of incorporated ³²P in PIP3 using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Proteins

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6K Thr389, anti-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells and treat them with the PI3K inhibitor at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Cell Proliferation Assay

Objective: To determine the effect of the inhibitor on cancer cell growth.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

PI3K inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PI3K inhibitor.

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration and determine the IC₅₀ value.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and the logical flow of experimental procedures.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by a PI3K inhibitor.

Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor.

Conclusion

The inhibition of the PI3K signaling pathway represents a promising therapeutic strategy, particularly in oncology. A thorough understanding of the downstream signaling effects of PI3K inhibitors is essential for their successful development and clinical application. This technical guide has provided an overview of the PI3K pathway, methods for quantitatively assessing inhibitor activity, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows. This information serves as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PI3K-IN-23: A Novel Activator of the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4] While the majority of research has focused on the development of PI3K inhibitors, there is growing interest in understanding the therapeutic potential of PI3K activators, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of a novel molecule, designated as PI3K-IN-23, which has been identified as an activator of the PI3K pathway. Contrary to the initial misidentification as an inhibitor, this compound is an analogue of (E)-9-oxooctadec-10-en-12-ynoic acid and has been demonstrated to promote glucose uptake, a key function regulated by the PI3K/Akt/mTOR pathway.[5] This document will detail the available quantitative data, experimental protocols, and the mechanistic role of this compound in the activation of this pivotal signaling cascade.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a complex and highly conserved signaling network that translates extracellular signals into intracellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones, which in turn recruits and activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as phosphoinositide-dependent kinase 1 (PDK1).

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. Akt can directly and indirectly activate mTORC1, which plays a central role in promoting protein synthesis, cell growth, and proliferation. The PI3K/Akt/mTOR pathway is a crucial regulator of glucose metabolism, in part by promoting the translocation of glucose transporters (e.g., GLUT4) to the cell surface, thereby increasing glucose uptake.

This compound: A Novel PI3K Pathway Activator

This compound is an analogue of (E)-9-oxooctadec-10-en-12-ynoic acid. This compound has been identified as an activator of the PI3K pathway, with a primary reported biological effect of promoting glucose uptake. The parent compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been shown to mediate its antidiabetic activity by increasing insulin-stimulated glucose uptake in L6 myotubes through the activation of the PI3K pathway.

Quantitative Data: In Vitro Activity

The biological activity of this compound and its analogues has been primarily assessed through their ability to promote glucose uptake in cell-based assays. The following table summarizes the reported EC50 value for this compound in promoting glucose uptake.

| Compound | Chemical Name | Biological Activity | EC50 (µM) |

| This compound | (E)-9-oxooctadec-10-en-12-ynoic acid analogue | Promotes glucose uptake | 7.00 |

Experimental Protocols

The following sections detail the key experimental methodologies that have been utilized in the characterization of (E)-9-oxooctadec-10-en-12-ynoic acid and its analogues, which are representative of the studies involving this compound.

Chemical Synthesis of (E)-9-oxooctadec-10-en-12-ynoic Acid Analogues

The synthesis of the parent compound and its analogues typically involves a multi-step process. A representative synthetic scheme would involve the coupling of key building blocks to construct the carbon skeleton, followed by functional group manipulations to introduce the desired chemical diversity. For the synthesis of amide analogues of (E)-9-oxooctadec-10-en-12-ynoic acid, a common approach involves the activation of the carboxylic acid moiety of the parent compound, followed by reaction with a variety of amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships (SAR) to identify analogues with improved potency and metabolic stability.

In Vitro Glucose Uptake Assay

The assessment of the biological activity of this compound and its analogues is primarily conducted using an in vitro glucose uptake assay in a relevant cell line, such as L6 myotubes.

Protocol Outline:

-

Cell Culture: L6 myoblasts are cultured in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with a lower serum concentration) for several days.

-

Serum Starvation: Prior to the assay, the differentiated myotubes are serum-starved for a defined period to establish a basal level of glucose uptake.

-

Compound Treatment: The cells are then incubated with varying concentrations of the test compounds (e.g., this compound) for a specified duration.

-

Glucose Uptake Measurement: A fluorescently labeled glucose analogue, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells. The uptake of 2-NBDG is then quantified using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is normalized to the protein content of each well, and the data is analyzed to determine the EC50 value for each compound.

Signaling Pathways and Mechanistic Insights

PI3K/Akt/mTOR Signaling Pathway Activation by this compound

The available evidence suggests that this compound and its parent compound exert their biological effects by activating the PI3K/Akt/mTOR pathway. The proposed mechanism involves the direct or indirect activation of PI3K, leading to the downstream signaling events that culminate in increased glucose transporter translocation to the plasma membrane and enhanced glucose uptake.

Caption: this compound activates PI3K, initiating the signaling cascade.

Experimental Workflow for Characterization

The characterization of novel PI3K activators like this compound follows a logical experimental progression from chemical synthesis to biological evaluation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Señalización PI3K / Akt / mTOR | CymitQuimica [cymitquimica.com]

- 3. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

The PI3K Inhibitor LY294002: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of the well-characterized phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. Detailed experimental protocols for key assays are also included to facilitate its application in research and development. For the purposes of this guide, LY294002 will serve as a representative compound for the initially requested "PI3K-IN-23."

Chemical Structure and Physicochemical Properties

LY294002, with the IUPAC name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a synthetic small molecule belonging to the chromone class of compounds. Its chemical structure is characterized by a morpholine ring attached to a phenyl-substituted chromen-4-one core.

Table 1: Physicochemical Properties of LY294002

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇NO₃ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| CAS Number | 154447-36-6 | [1] |

| Melting Point | 182-184°C | [2] |

| pKa (Strongest Basic) | -2.8 | |

| logP | 3.46 | |

| Solubility | ||

| Water | 0.127 mg/mL (predicted) | |

| PBS (pH 7.2) | ~0.05 µg/mL | |

| DMSO | ≥80 mg/mL | |

| Ethanol | ~16.5 mg/mL |

Biological Activity and Selectivity

LY294002 is a potent, cell-permeable, and reversible inhibitor of Class I PI3Ks. It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit. While widely used as a PI3K inhibitor, it is important to note that LY294002 is not entirely selective and has been shown to inhibit other kinases, particularly at higher concentrations.

Table 2: In Vitro Inhibitory Activity of LY294002

| Target | IC₅₀ Value | Assay Conditions | Reference(s) |

| PI3Kα (p110α) | 0.5 µM | Cell-free radiometric assay | |

| PI3Kβ (p110β) | 0.97 µM | Cell-free radiometric assay | |

| PI3Kδ (p110δ) | 0.57 µM | Cell-free radiometric assay | |

| PI3K (unspecified) | 1.4 µM | Cell-free radiometric assay | |

| CK2 (Casein Kinase 2) | 98 nM | Cell-free assay | |

| DNA-PK | 1.4 µM | Cell-free assay | |

| mTOR | ~2.5 µM | Isolated from HeLa cells | |

| PKA, PKC, MAPK, PI4K | >50 µM | Various kinase assays |

Signaling Pathway Inhibition

LY294002 exerts its biological effects by blocking the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, LY294002 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as PDK1 and AKT, leading to the suppression of pro-survival signals.

Experimental Protocols

In Vitro PI3K Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified PI3K and its inhibition by LY294002.

Principle: The assay quantifies the phosphorylation of the PI3K substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3) using radiolabeled ATP ([γ-³²P]ATP).

Methodology:

-

Reaction Setup: In a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA), purified recombinant PI3K enzyme is incubated with a lipid substrate (e.g., PIP2 vesicles).

-

Inhibitor Treatment: LY294002 at various concentrations is added to the reaction mixture and pre-incubated with the enzyme for a defined period (e.g., 10 minutes at room temperature).

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP (e.g., to a final concentration of 1 µM). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 1 hour at 24°C).

-

Termination and Product Separation: The reaction is stopped by the addition of an acidic solution (e.g., 1N HCl). The radiolabeled PIP3 product is then extracted using a chloroform/methanol mixture and separated by thin-layer chromatography (TLC).

-

Detection and Analysis: The amount of radiolabeled PIP3 is quantified using autoradiography or a phosphorimager. IC₅₀ values are determined using a sigmoidal dose-response curve fit.

Western Blot Analysis of PI3K Pathway Activation

This protocol details the detection of key protein phosphorylation events within the PI3K signaling pathway in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells with various concentrations of LY294002 for a specified duration (e.g., 1-24 hours). Include appropriate positive (e.g., growth factor stimulation) and negative (vehicle control, e.g., DMSO) controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels to determine the extent of pathway inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the impact of LY294002 on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing serial dilutions of LY294002. Include a vehicle control (DMSO). Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value for cell growth inhibition.

Conclusion

LY294002 remains a valuable research tool for investigating the roles of the PI3K signaling pathway in various cellular processes. Its well-defined chemical and biological properties, coupled with established experimental protocols, provide a solid foundation for its use in target validation and preclinical studies. However, researchers should remain mindful of its potential off-target effects, particularly at higher concentrations, and consider the use of more selective inhibitors when dissecting the roles of specific PI3K isoforms.

References

Pictilisib (GDC-0941): A Technical Guide to Its PI3K Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pictilisib (GDC-0941) is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pictilisib inhibits all four class I PI3K isoforms (α, β, δ, and γ) by competing with ATP for the kinase domain of the p110 catalytic subunit.[3] This guide provides an in-depth overview of the isoform selectivity profile of Pictilisib, detailing the quantitative data, the experimental methodologies used for its determination, and the broader context of the PI3K signaling pathway.

Data Presentation: Isoform Selectivity Profile

The inhibitory activity of Pictilisib against the four class I PI3K isoforms has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key measure of potency. A lower IC50 value indicates greater potency.

| PI3K Isoform | IC50 (nM) |

| p110α | 3 |

| p110β | 33 |

| p110δ | 3 |

| p110γ | 75 |

Data sourced from multiple references.[4]

As the data indicates, Pictilisib is most potent against the p110α and p110δ isoforms, with modest selectivity against p110β (11-fold less potent) and p110γ (25-fold less potent).

Experimental Protocols

The determination of the PI3K isoform selectivity of inhibitors like Pictilisib involves a combination of in vitro biochemical assays and cell-based assays to understand their activity in a more physiological context.

In Vitro Kinase Assay (Biochemical Assay)

This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.

Objective: To determine the concentration-dependent inhibition of each PI3K isoform by Pictilisib in a cell-free system.

Materials:

-

Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a system for non-radioactive detection.

-

Pictilisib (GDC-0941) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., containing HEPES, MgCl₂, EDTA).

-

Detection reagent (e.g., for measuring ADP production or phosphorylated product).

Procedure:

-

Compound Preparation: A serial dilution of Pictilisib is prepared in the appropriate solvent.

-

Reaction Setup: The purified PI3K isoform, the lipid substrate (PIP2), and the test compound (Pictilisib) are combined in a reaction buffer in a microplate well.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the amount of product (phosphatidylinositol (3,4,5)-trisphosphate, PIP3) or the depletion of ATP is measured. This can be done through various methods, including:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the lipid product.

-

Luminescence-based assays: Measuring the amount of ADP produced using a reagent like ADP-Glo™.

-

-

Data Analysis: The kinase activity is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value for each isoform.

Cell-Based Assays

Cell-based assays are crucial for understanding how an inhibitor affects the PI3K pathway within a cellular environment, considering factors like cell permeability and engagement with the target.

Objective: To measure the inhibition of PI3K signaling in cells treated with Pictilisib.

Common Readout: AKT Phosphorylation A primary downstream effector of PI3K is the kinase AKT. The level of phosphorylated AKT (pAKT) is a widely used pharmacodynamic marker for PI3K activity.

Procedure (Western Blotting Example):

-

Cell Culture: Select appropriate cell lines. For example, cell lines with known PIK3CA mutations (activating the p110α isoform) or PTEN-deficient cell lines (reliant on p110β) can be used to assess isoform-specific effects in a cellular context.

-

Compound Treatment: Cells are treated with a range of concentrations of Pictilisib for a specific duration.

-

Cell Lysis: The cells are lysed to extract the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using gel electrophoresis and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., at Ser473 or Thr308) and total AKT (as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.

-

Data Analysis: The intensity of the pAKT bands is quantified and normalized to the total AKT levels. The inhibition of AKT phosphorylation is then plotted against the Pictilisib concentration to determine the cellular IC50.

Signaling Pathway Visualization

The PI3K signaling pathway is a complex network of interactions initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K and the subsequent phosphorylation of PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulate a multitude of cellular processes.

Experimental Workflow Visualization

The process of determining the isoform selectivity of a PI3K inhibitor follows a structured workflow, beginning with biochemical assays and progressing to more complex cellular and in vivo models.

References

Technical Guide: PI3K-IN-23 Binding Characteristics and the PI3K Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases lack specific, detailed binding kinetics (k_on, k_off) and direct binding affinity (K_d, K_i) data for the molecule designated as PI3K-IN-23. The available information primarily pertains to its functional potency in a cell-based assay. This guide summarizes the existing data and provides generalized, industry-standard protocols for determining the binding parameters of a small molecule inhibitor to its protein target.

Quantitative Data for this compound

This compound is identified as an (E)-9-oxooctadec-10-en-12-ynoic acid analogue. The only available quantitative measure of its activity is its half-maximal effective concentration (EC50) for promoting glucose uptake. This value indicates the concentration of the compound required to elicit a half-maximal response in a cellular context, reflecting its functional potency rather than direct target engagement.

Table 1: Potency Data for this compound

| Parameter | Value | Description |

| EC50 | 7.00 μM | Concentration for half-maximal promotion of glucose uptake in a cell-based assay. |

PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is frequently implicated in human cancers, making it a key target for therapeutic development.[1][3]

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[4] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment facilitates the phosphorylation and activation of Akt by other kinases like PDK1. Once activated, Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which in turn modulates transcription and protein synthesis to drive cell growth and proliferation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.

Experimental Protocols for Binding Analysis

To determine the binding kinetics and affinity of a small molecule like this compound to its target kinase, several biophysical techniques can be employed. Surface Plasmon Resonance (SPR) is a powerful, label-free method for real-time analysis of molecular interactions.

Generalized Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps to measure the binding kinetics (k_a, k_d) and calculate the dissociation constant (K_D) for a small molecule analyte binding to an immobilized PI3K protein ligand.

1. Materials and Reagents:

-

Ligand: Purified recombinant PI3K protein (e.g., p110α isoform).

-

Analyte: this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in running buffer.

-

Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5 series) is commonly used for amine coupling.

-

Immobilization Buffers: 10 mM Sodium Acetate at a pH screening range (e.g., pH 4.0, 4.5, 5.0).

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

-

Running Buffer: A buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), filtered and degassed. The final buffer should contain a small percentage of DMSO to match the analyte dilutions.

-

Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt solution to dissociate the analyte from the ligand without denaturing the ligand.

2. Ligand Immobilization:

-

Equilibrate the system with running buffer.

-

Activate the sensor chip surface by injecting a 1:1 mixture of NHS/EDC to create reactive succinimide esters.

-

Inject the PI3K protein, diluted in the optimal immobilization buffer (determined via a pH scouting experiment), over the activated surface. Covalent bonds form between the protein's primary amines and the surface esters.

-

Deactivate any remaining reactive esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of bulk refractive index changes and non-specific binding.

3. Analyte Binding (Kinetics Analysis):

-

Prepare a serial dilution of this compound in running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected K_D.

-

Perform a multi-cycle kinetics experiment:

-

Inject the lowest concentration of the analyte over the ligand and reference surfaces for a set amount of time (association phase).

-

Switch back to flowing only running buffer over the surfaces and monitor the decay of the signal (dissociation phase).

-

Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

-

Repeat this process for each concentration in the dilution series, including a blank (running buffer only) for double referencing.

-

4. Data Analysis:

-

The resulting data, presented as a sensorgram (response units vs. time), is processed by subtracting the reference channel data and the blank injection data.

-

The association (k_a) and dissociation (k_d) rate constants are determined by fitting the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (K_D), a measure of affinity, is calculated from the ratio of the rate constants (K_D = k_d / k_a).

References

- 1. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression [mdpi.com]

The Cellular Journey of PI3K Inhibitors: An In-depth Technical Guide on Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction to PI3K and its Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting PI3K have emerged as a promising class of anti-cancer agents. Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their efficacy and minimizing off-target effects. This technical guide outlines the key experimental approaches to elucidate the cellular journey of PI3K inhibitors.

The PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation and the propagation of downstream signaling events that ultimately regulate cellular functions.

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.

Quantitative Analysis of Cellular Uptake

The quantification of intracellular concentrations of PI3K inhibitors is crucial for correlating target engagement with cellular responses. Various techniques can be employed, each with its own advantages and limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for quantifying small molecules within complex biological matrices. It is considered the gold standard for determining intracellular drug concentrations.

Table 1: Representative Intracellular Concentrations of PI3K Inhibitors Determined by LC-MS

| PI3K Inhibitor | Cell Line | Extracellular Concentration (µM) | Intracellular Concentration (µM) | Incubation Time (h) | Fold Accumulation (Intracellular/Extracellular) |

| GDC-0941 (Pictilisib) | MDA-MB-231 | 1 | 0.11 ± 0.04 nmol/million cells | 6 | Not directly comparable |

| Wortmannin | CHO cells | 0.05 | Not reported directly, but IC50 for PI3K inhibition is ~3 nM | Not specified | Not applicable |

| Alpelisib (BYL719) | Breast Cancer Cell Lines | 0.5 | Dose-dependent inhibition of p-AKT observed | 72 | Not directly reported |

Note: The data presented are illustrative and sourced from various studies on different PI3K inhibitors. Direct comparison may not be appropriate due to differing experimental conditions.

Radiolabeling and Scintillation Counting

Radiolabeling inhibitors with isotopes such as ³H or ¹⁴C allows for sensitive detection and quantification through scintillation counting. This method is particularly useful for uptake kinetics studies.

Table 2: Representative Cellular Uptake Data using Radiolabeled PI3K Inhibitors

| Radiolabeled Inhibitor | Cell Line | Incubation Time (min) | Specific Uptake (pmol/mg protein) |

| [³H]-Wortmannin | Rat Liver Endothelial Cells | 30 | Inhibition of [¹²⁵I]-ovalbumin uptake observed |

| [¹⁸F]-PEG₃-GDC-0941 | MCF-7 Xenografts | 60 | 7.56 ± 1.01 %ID/g |

%ID/g: percentage of injected dose per gram of tissue.

Subcellular Distribution and Localization

Determining the subcellular localization of a PI3K inhibitor is key to understanding its mechanism of action and potential off-target effects.

Subcellular Fractionation

This technique involves the separation of cellular components into different fractions (e.g., nucleus, cytoplasm, mitochondria, and membranes) through differential centrifugation. The concentration of the inhibitor in each fraction can then be quantified.

Fluorescence Microscopy

Fluorescently labeling a PI3K inhibitor allows for its direct visualization within cells using fluorescence microscopy. This provides high-resolution spatial information about its distribution. Given that this compound contains an alkyne group, it is amenable to fluorescent labeling via "click chemistry," a highly specific and efficient conjugation reaction.

Experimental Protocols

General Workflow for Cellular Uptake and Distribution Studies

The following diagram illustrates a typical experimental workflow for characterizing the cellular uptake and distribution of a novel PI3K inhibitor.

Figure 2. General experimental workflow for studying cellular uptake and distribution of a PI3K inhibitor.

Protocol for Quantification of Intracellular Inhibitor by LC-MS

-

Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to near confluence.

-

Inhibitor Treatment: Treat the cells with the PI3K inhibitor at various concentrations and for different time points. Include a vehicle control.

-

Cell Harvesting and Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular inhibitor.

-

Cell Lysis and Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer). Extract the inhibitor from the cell lysate using an appropriate organic solvent (e.g., acetonitrile or methanol).

-

LC-MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the intracellular concentration of the inhibitor.

-

Data Normalization: Normalize the quantified inhibitor amount to the cell number or total protein content of the sample.

Protocol for Subcellular Fractionation

-

Cell Treatment and Harvesting: Treat and wash cells as described above.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle to disrupt the plasma membrane while keeping the nuclei intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant contains the cytosolic and microsomal fractions. Further ultracentrifugation can separate these.

-

-

Fraction Analysis: Quantify the inhibitor concentration in each fraction using LC-MS. The purity of each fraction should be validated by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

Protocol for Fluorescence Microscopy using Click Chemistry

-

Cell Culture: Grow cells on glass coverslips suitable for microscopy.

-

Inhibitor Treatment: Treat cells with the alkyne-containing PI3K inhibitor (e.g., this compound).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Click Reaction: Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cells with an azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide).

-

Staining and Mounting: Counterstain cellular compartments if desired (e.g., DAPI for the nucleus). Mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the cellular uptake and distribution of PI3K inhibitors. While specific data for this compound are yet to be published, the described protocols can be readily adapted to investigate its cellular pharmacokinetics and pharmacodynamics. A thorough understanding of how these inhibitors enter and distribute within cells is indispensable for the rational design and development of more effective and selective cancer therapeutics.

The Impact of PI3K Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of drugs designed to block this pathway, thereby impeding downstream signaling and curtailing uncontrolled cell division. This technical guide provides a comprehensive overview of the effects of PI3K inhibition on cell cycle progression, using a representative pan-PI3K inhibitor, designated herein as PI3K-IN-23, as a model. This document details the underlying mechanisms, presents quantitative data from seminal studies, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The PI3K Pathway and Cell Cycle Control

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates extracellular cues to regulate fundamental cellular processes, including progression through the cell cycle.[1] Activated by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT orchestrates a variety of cellular responses that collectively promote cell cycle entry and progression. Key downstream effects of AKT activation include:

-

Inhibition of GSK3β: Glycogen synthase kinase 3β (GSK3β) is a negative regulator of Cyclin D1, a critical protein for G1 phase progression. AKT-mediated phosphorylation inactivates GSK3β, leading to the stabilization and accumulation of Cyclin D1.

-

Phosphorylation and cytoplasmic retention of cell cycle inhibitors: AKT phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1, promoting their sequestration in the cytoplasm and preventing their inhibitory action on cyclin-CDK complexes in the nucleus.[1]

-

Activation of mTOR: The mechanistic target of rapamycin (mTOR) is a key regulator of protein synthesis and cell growth, which are prerequisites for cell division.

By inhibiting the initial step in this cascade, PI3K inhibitors effectively shut down these pro-proliferative signals, leading to a halt in cell cycle progression.

Effects of PI3K Inhibition on Cell Cycle Phasing

A primary consequence of PI3K inhibition is the induction of cell cycle arrest, most commonly in the G0/G1 phase.[3][4] This arrest prevents cells from entering the S phase, during which DNA replication occurs. The quantitative effects of representative PI3K inhibitors on cell cycle distribution in various cancer cell lines are summarized below.

Table 1: Effect of Pan-PI3K Inhibitors on Cell Cycle Distribution

| Cell Line | Inhibitor (Concentration) | Duration of Treatment (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HCT116 (Colon Cancer) | PI-103 (1 µmol/L) | 24 | Increased | Decreased | No significant change | |

| Granta 519 (Mantle Cell Lymphoma) | PI3-Kα inhibitor IV (5 µM) | 48 | 65.2% (vs 47.3% control) | 23.1% (vs 38.5% control) | 11.7% (vs 14.2% control) | |

| Jeko-1 (Mantle Cell Lymphoma) | PI3-Kα inhibitor IV (5 µM) | 48 | 79.8% (vs 51.6% control) | 12.5% (vs 33.1% control) | 7.7% (vs 15.3% control) | |

| KG-1 (Acute Myeloid Leukemia) | BKM120 (4 µM) | Not Specified | Not specified | 22.4% (vs 37.2% control) | Increased | |

| Jurkat (T-cell Acute Lymphoblastic Leukemia) | ZSTK-474 (5 µM) | 48 | Increased | Decreased | Decreased |

Note: "Increased" and "Decreased" indicate a statistically significant change compared to vehicle-treated control cells as reported in the cited literature.

Molecular Mechanisms of PI3K Inhibitor-Induced Cell Cycle Arrest

The G1 arrest induced by PI3K inhibitors is a direct result of their impact on the expression and activity of key cell cycle regulatory proteins.

Table 2: Effect of PI3K Inhibitors on Key Cell Cycle Regulatory Proteins

| Protein | Effect of PI3K Inhibition | Consequence | Reference |

| Cyclin D1 | Downregulation | Reduced formation of active Cyclin D1-CDK4/6 complexes. | |

| Phospho-Rb (pRb) | Decreased phosphorylation | Active (hypophosphorylated) Rb binds to and inhibits E2F transcription factors, preventing the expression of genes required for S-phase entry. | |

| p27Kip1 | Increased nuclear localization/stability | Inhibition of Cyclin E-CDK2 complexes, a key driver of the G1/S transition. | |

| Phospho-AKT (p-AKT) | Decreased phosphorylation | General indicator of PI3K pathway inhibition, leading to downstream effects on GSK3β, FOXO transcription factors, and mTOR. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of PI3K inhibitors on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Aspirate the culture medium. Wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin. Transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle control.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-pRb, anti-Rb, anti-p27, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound as described above. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Visualizing the Impact of PI3K Inhibition

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the key points of intervention by PI3K inhibitors leading to cell cycle arrest.

Caption: PI3K/AKT signaling pathway and its role in G1/S transition.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the effects of a PI3K inhibitor on cell cycle progression.

Caption: Workflow for analyzing PI3K inhibitor effects on the cell cycle.

Conclusion

Inhibition of the PI3K signaling pathway represents a robust strategy for halting the proliferation of cancer cells. As demonstrated, PI3K inhibitors, exemplified by the model compound this compound, effectively induce cell cycle arrest, primarily in the G0/G1 phase. This is achieved through the modulation of key regulatory proteins such as Cyclin D1, pRb, and p27. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel PI3K inhibitors and a deeper understanding of their mechanism of action in the context of cell cycle regulation. This knowledge is critical for the continued development and optimization of PI3K-targeted therapies in oncology.

References

Unraveling the Apoptotic Pathways Modulated by PI3K Inhibition: A Technical Guide

A Note on the Specific Compound PI3K-IN-23:

Our comprehensive search for scientific literature and experimental data on the apoptosis pathways induced by a specific compound designated "this compound" did not yield any published research detailing its mechanism of action in this context. Information available from chemical suppliers characterizes this compound as an (E)-9-oxooctadec-10-en-12-ynoic acid analogue that promotes glucose uptake with an EC50 of 7.00 μM. It is variously described as a PI3K activator or modulator and is also suggested for use as a click chemistry reagent. Crucially, there is a lack of peer-reviewed studies, quantitative data, and established experimental protocols concerning its effects on apoptosis.

Therefore, this guide will focus on the well-established general principles of apoptosis induced by the inhibition of the PI3K/AKT/mTOR signaling pathway, drawing on data from extensively studied PI3K inhibitors. This information is intended to provide a robust framework for researchers, scientists, and drug development professionals working in this area.

Introduction: The PI3K/AKT/mTOR Pathway as a Key Regulator of Cell Survival

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2] In many forms of cancer, this pathway is hyperactivated due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, which negatively regulates the pathway.[1][3] This aberrant activation promotes tumorigenesis by fostering uncontrolled cell proliferation and inhibiting apoptosis, or programmed cell death.[4]

PI3K inhibitors are a class of targeted therapies designed to counteract this hyperactivation. By blocking the activity of PI3K, these inhibitors aim to reinstate apoptotic processes in cancer cells, leading to their demise. However, the induction of apoptosis by PI3K inhibitors is a complex process, often intertwined with other signaling pathways and cellular contexts. While some PI3K inhibitors can directly induce apoptosis, they more commonly lead to cell cycle arrest. Consequently, a deeper understanding of the molecular mechanisms at play is crucial for the development of effective therapeutic strategies, including rational combination therapies.

Core Apoptotic Pathways Induced by PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR pathway can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity and the commitment to apoptosis.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The PI3K/AKT pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. Consequently, inhibition of this pathway relieves this suppression, tipping the balance towards apoptosis.

-

Activation of Pro-Apoptotic Bcl-2 Family Members: Activated AKT phosphorylates and inhibits the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Upon PI3K/AKT inhibition, dephosphorylated BAD is free to bind to and sequester the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases the pro-apoptotic effector proteins BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Downregulation of Anti-Apoptotic Proteins: The PI3K/AKT/mTOR pathway can also promote the expression of anti-apoptotic proteins like Mcl-1. Inhibition of this pathway can therefore lead to a decrease in the levels of these survival factors.

-

Cytochrome c Release and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Crosstalk with Other Signaling Pathways